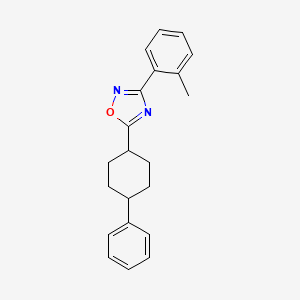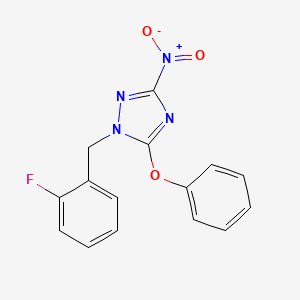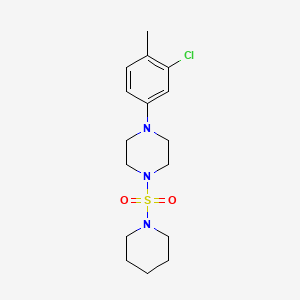![molecular formula C16H14BrN3OS B5773221 N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5773221.png)
N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide (referred to as BPTA) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a thioamide derivative of pyridine, which has been synthesized through various methods.
作用机制
The mechanism of action of BPTA is not fully understood, but it is believed to act as an inhibitor of protein-protein interactions and enzyme activity. BPTA has been shown to inhibit the activity of various enzymes, including tyrosine kinases, proteases, and phosphatases. It has also been demonstrated to disrupt the interaction between proteins involved in signaling pathways, such as the Ras-Raf-MEK-ERK pathway.
Biochemical and physiological effects:
BPTA has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. In cancer cells, BPTA has been demonstrated to induce apoptosis and inhibit cell proliferation. In inflammation models, BPTA has been shown to reduce the production of inflammatory cytokines. In neurodegenerative disease models, BPTA has been shown to protect against oxidative stress and improve cognitive function.
实验室实验的优点和局限性
BPTA has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, BPTA also has some limitations, including its low water solubility and potential toxicity at high concentrations.
未来方向
There are several future directions for the study of BPTA. In medicinal chemistry, further research is needed to optimize the structure of BPTA for its potential use as a drug candidate. In biochemistry, BPTA could be used to study the role of protein-protein interactions in various signaling pathways. In materials science, BPTA could be explored as a precursor for the synthesis of other metal sulfide nanoparticles. Additionally, further research is needed to understand the mechanism of action of BPTA and its potential applications in various fields.
In conclusion, BPTA is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It has been synthesized through various methods and has been studied for its potential applications in medicinal chemistry, biochemistry, and materials science. BPTA has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. While BPTA has several advantages for lab experiments, further research is needed to optimize its structure and understand its mechanism of action.
合成方法
BPTA has been synthesized through various methods, including the reaction of 4-bromophenyl isothiocyanate with 3-cyano-4,6-dimethyl-2-pyridinethiol in the presence of a base, and the reaction of 4-bromoaniline with 3-cyano-4,6-dimethyl-2-pyridinethiol in the presence of a base and a coupling agent. The purity and yield of BPTA can be improved by recrystallization.
科学研究应用
BPTA has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, BPTA has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In biochemistry, BPTA has been used as a tool to study protein-protein interactions and enzyme inhibition. In materials science, BPTA has been explored as a precursor for the synthesis of metal sulfide nanoparticles.
属性
IUPAC Name |
N-(4-bromophenyl)-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS/c1-10-7-11(2)19-16(14(10)8-18)22-9-15(21)20-13-5-3-12(17)4-6-13/h3-7H,9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQJSEDQUKNVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-{[4-(N-hydroxypropanimidoyl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B5773141.png)







![N-ethyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5773207.png)



![5-[(4-tert-butylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5773239.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5773240.png)
